(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
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Overview
Description
®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to the alpha carbon of an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The pyridine-2-carboxaldehyde undergoes a condensation reaction with ®-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with a pyridine ring and an amino group, used in drug discovery and as a building block in organic synthesis.
2,2’-Bipyridine: A bidentate ligand used in coordination chemistry and catalysis.
2-Aminopyrimidine: A heterocyclic compound with applications in medicinal chemistry and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its chiral nature and the presence of both an amino acid moiety and a pyridine ring. This combination of features allows for specific interactions with biological targets and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-YCBDHFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=N1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740979 |
Source
|
Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163513-22-2 |
Source
|
Record name | Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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